5-Pyridin-4-yltetrazolo[1,5-c]quinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8N6 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
5-pyridin-4-yltetrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C13H8N6/c1-2-4-11-10(3-1)13-16-17-18-19(13)12(15-11)9-5-7-14-8-6-9/h1-8H |
InChI Key |
KFMXVFKZOUNNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=NN3C(=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Contextual Significance of Tetrazoloquinazolines in Heterocyclic Chemistry
The quinazoline (B50416) core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged scaffold in medicinal chemistry. scispace.comresearchgate.netmdpi.com Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netmdpi.comnih.gov The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a wide array of derivatives with tailored pharmacological profiles. scispace.com The parent quinazoline was first synthesized in 1903, and since then, its derivatives have been the subject of extensive research, leading to the development of several clinically approved drugs. scispace.com
The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is another critical pharmacophore in drug design. chemrestech.com It is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. chemrestech.com Tetrazole derivatives have been shown to possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. chemrestech.comresearchgate.net
The fusion of the quinazoline and tetrazole ring systems gives rise to the tetrazolo[1,5-c]quinazoline (B1654462) scaffold. This molecular architecture combines the key features of both parent heterocycles, resulting in a novel chemical entity with the potential for unique biological activities. nih.gov The synthesis of the tetrazolo[1,5-c]quinazoline system can be achieved through various methods, often involving the cyclization of a 4-hydrazinoquinazoline (B1199610) precursor with nitrous acid. nih.gov The resulting tricyclic system is a rich platform for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships.
Overview of Emerging Research Trajectories for 5 Pyridin 4 Yltetrazolo 1,5 C Quinazoline Analogs
Classical and Contemporary Approaches to Tetrazolo[1,5-c]quinazoline Scaffold Construction
The fundamental structure of tetrazolo[1,5-c]quinazoline is assembled through several reliable synthetic pathways. These methods focus on the sequential or concerted formation of the fused quinazoline and tetrazole rings from various precursors.
Multi-Step Condensation and Cyclization Protocols
The construction of the tetrazolo[1,5-c]quinazoline scaffold is often achieved through multi-step sequences that involve the formation of key intermediates. A common strategy begins with a substituted quinazoline which is then converted to the fused tetrazole.
One established method involves the treatment of 4-hydrazino-quinazoline with sodium nitrite (B80452) in an acidic medium, such as acetic acid, at low temperatures (0°C). nih.gov This reaction facilitates the conversion of the hydrazine (B178648) moiety into an azide (B81097), which then undergoes an intramolecular cyclization. This cyclization is a result of the inherent equilibrium between the 2-azidoquinazoline intermediate and the fused tetrazolo[1,5-c]quinazoline structure. researcher.life The stability of the tetrazole ring often drives the reaction to completion.
An alternative pathway involves the cyclization of 5-(2'-aminophenyl)-1H-tetrazole. nih.gov In this approach, the pre-formed tetrazole ring, bearing an ortho-amino-substituted phenyl group, is cyclized with reagents like potassium ethylxanthate or carbon disulfide. This step constructs the pyrimidine (B1678525) ring of the quinazoline system, yielding the final fused scaffold. nih.gov These classical methods, while reliable, may require multiple synthetic steps and careful control of reaction conditions.
Table 1: Selected Multi-Step Synthesis Protocols for Tetrazolo[1,5-c]quinazoline Derivatives
| Starting Material | Reagents | Key Intermediate | Final Step | Ref |
|---|---|---|---|---|
| 4-Hydrazino-quinazoline | Sodium nitrite, Acetic acid | 2-Azidoquinazoline | Intramolecular Cyclization | nih.gov |
| 5-(2'-Aminophenyl)-1H-tetrazole | Potassium ethylxanthate | N/A | Cyclization | nih.gov |
Annulation Reactions for Fused Heterocyclic Systems
Annulation, or ring-forming, reactions provide an efficient means to construct the quinazoline portion of the fused system. These reactions often utilize transition metal catalysts to facilitate the formation of carbon-nitrogen and carbon-carbon bonds. nih.gov
Copper-catalyzed annulation reactions have been developed for quinazoline synthesis, which can be adapted for tetrazolo[1,5-c]quinazoline precursors. rsc.org For instance, an efficient synthesis of quinazolines can be achieved through the copper-catalyzed reaction between the N-H bonds of amidines and C(sp³)–H bonds adjacent to nitrogen or sulfur atoms, followed by an intramolecular C-C bond formation. rsc.org This approach allows for the construction of the quinazoline ring from readily available starting materials.
More recent advancements include visible light-assisted photo-redox oxidative annulation, which offers a metal-free alternative for creating the quinazoline structure from amidine derivatives. nih.gov Although not yet specifically reported for this compound, these modern annulation techniques represent a promising area for future synthetic development, offering advantages in terms of efficiency and functional group tolerance.
Regioselective N-Alkylation Strategies
The tetrazolo[1,5-c]quinazoline system possesses multiple nitrogen atoms that can potentially undergo alkylation. The tetrazole ring itself exists in a tautomeric equilibrium between 1H and 2H forms, which influences the regioselectivity of alkylation reactions. mdpi.com The alkylation of 5-substituted 1H-tetrazoles often preferentially yields the 2,5-disubstituted isomer, although the ratio of 1,5- to 2,5-isomers can be highly variable. rsc.org
In the context of the tetrazolo[1,5-c]quinazoline scaffold, alkylation can be directed to specific nitrogen atoms. For example, starting with tetrazolo[1,5-c]quinazoline-5-thione, alkylation with various haloalkanes can lead to the formation of S-alkylated derivatives. nih.gov The reaction of the potassium salt of this thione with alkyl halides in a solvent like 2-propanol readily yields the corresponding 5-(alkylthio)tetrazolo[1,5-c]quinazolines. nih.gov
The regioselectivity is governed by a combination of steric and electronic factors, as well as the reaction conditions. rsc.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to predict the most likely sites of alkylation by examining the nucleophilicity and electrostatic potential of the nitrogen atoms within the heterocyclic system. mdpi.com This predictive power is crucial for designing syntheses that yield a specific desired regioisomer.
Advanced Synthetic Transformations for Functionalized Derivatives
To improve efficiency, yield, and substrate scope, modern synthetic methods are increasingly being applied to the synthesis of complex heterocyclic systems like tetrazolo[1,5-c]quinazolines.
Copper-Catalyzed Cascade Reactions for Ring System Assembly
Copper-catalyzed reactions are particularly valuable for the synthesis of quinazolines and their fused analogs due to their efficiency and cost-effectiveness. nih.govrsc.org These reactions often proceed through a cascade mechanism, where multiple bonds are formed in a single pot, avoiding the need to isolate intermediates.
A general and highly efficient method involves the copper(I)-catalyzed cascade reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones. nih.govelectronicsandbooks.com This approach is advantageous due to its simplicity and the use of readily available starting materials. The reaction typically employs a copper(I) salt, a ligand such as L-proline, and a base like cesium carbonate in a solvent like DMF. electronicsandbooks.com
This methodology has been extended to the synthesis of related fused systems. For example, tetrazolo[1,5-a]quinoxalines can be reacted with terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoloquinoxalines. beilstein-journals.org The underlying principle of copper-catalyzed azide-alkyne cycloaddition (CuAAC) demonstrates the utility of copper in facilitating the formation of N-heterocyclic rings from azide-containing precursors, a concept directly applicable to the 2-azidoquinazoline/tetrazolo[1,5-c]quinazoline tautomeric system. researcher.lifebeilstein-journals.org
Table 2: Copper-Catalyzed Synthesis of Quinazoline Derivatives
| Substrates | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 2-Bromobenzaldehyde, Acetamidine HCl | CuI / L-proline | Cs₂CO₃ | DMF | 110 | 82 | electronicsandbooks.com |
| 2-Bromobenzophenone, Acetamidine HCl | CuI / L-proline | Cs₂CO₃ | DMF | 110 | 81 | electronicsandbooks.com |
Microwave-Assisted Synthesis of Tetrazolo[1,5-c]quinazoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of heterocyclic compounds. researchgate.netnih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net
This technology has been successfully applied to the synthesis of quinazolinones and related scaffolds. For instance, the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines can be performed under microwave heating to produce quinazolinone derivatives rapidly and in high yields. sci-hub.catrsc.org One notable advantage is the ability to use environmentally benign solvents like water. sci-hub.catrsc.org
Similarly, the synthesis of pyrazolo[1,5-c]quinazolines, a structurally related fused system, has been expedited through microwave-assisted cyclocondensation reactions. researchgate.net The reaction of 2-(3-aryl-1H-pyrazol-5-yl)anilines with various aldehydes under microwave irradiation provides the target compounds efficiently. researchgate.net Given the proven benefits of this technique for constructing the quinazoline core and other fused heterocycles, its application to the synthesis of this compound is a logical and promising strategy for enhancing synthetic efficiency.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave Method | Ref |
|---|---|---|---|
| Quinazolinone Synthesis | 3-6 hours, 48-89% yield | 10-20 minutes, 66-97% yield | researchgate.net |
Cobalt-Catalyzed Multi-Component Cascade Reactions
A notable advancement in the synthesis of fused heterocyclic systems is the use of cobalt-catalyzed multi-component cascade reactions. This methodology has been effectively applied to construct functionalized 5-amino-1,2,4-triazolo[1,5-c]quinazoline derivatives, which are structurally related to the target compound scaffold. acs.orgnih.govresearcher.life The process involves a three-component reaction utilizing ortho-cyanoaryl isocyanides, azides, and hydrazides. acs.orgnih.gov This approach is distinguished by its efficiency, yielding the desired products in good to excellent quantities and demonstrating high scalability. acs.orgnih.govresearcher.life A key advantage of this protocol is the formation of multiple C-N bonds in a single synthetic operation, which offers a robust and efficient pathway for creating diverse triazoloquinazoline derivatives. acs.orgnih.gov This method holds significant promise for applications in drug discovery and allows for further structural modifications. acs.orgnih.govresearcher.life
Strategic Chemical Modifications and Derivatization
The strategic modification of the tetrazolo[1,5-c]quinazoline scaffold is crucial for developing new derivatives with tailored properties. This involves the introduction of various substituents onto the quinazoline nucleus, modifications of the tetrazole ring, and the preparation of specific derivatives like S-derivatives of the corresponding thione.
Introduction of Diverse Substituents onto the Quinazoline Nucleus
The functionalization of the quinazoline portion of the tetrazolo[1,5-c]quinazoline system is a key strategy for creating structural diversity. A common method for synthesizing the core structure is the [4+1]-cyclocondensation of 4-hydrazinoquinazolines with sodium nitrite. researchgate.net The nature and position of substituents on the quinazoline ring can significantly influence the reaction outcomes and the stability of the final product.
For instance, the presence of electron-withdrawing groups, such as halogens at positions 8 or 10, can lead to the spontaneous cleavage of the pyrimidine ring, resulting in the formation of N-(3(5)-halogen-2-(1H-tetrazolo-5-yl)phenyl)formamides. researchgate.netresearchgate.net Conversely, research has also focused on synthesizing derivatives with various substituents to explore their biological potential. This includes the preparation of novel 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones. researchgate.net The synthesis of 5-styryltetrazolo[1,5-c]quinazolines substituted at the 9-position with groups like a 4-fluorophenyl ring, either directly attached or via a conjugated spacer, highlights the versatility of synthetic approaches to modify the quinazoline core. researchgate.net
Table 1: Examples of Synthesized Substituted Tetrazolo[1,5-c]quinazolines
| Compound Description | Synthetic Precursor(s) | Key Observation | Reference(s) |
|---|---|---|---|
| 8-Halogenated tetrazolo[1,5-c]quinazolines | 4-Hydrazinoquinazolines with halogen substituents | Prone to pyrimidine ring cleavage | researchgate.netresearchgate.net |
| 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones | Tetrazolo[1,5-c]quinazolin-5(6H)-one | Introduction of N-substituents at position 6 | researchgate.net |
Modifications of the Tetrazole Ring System
The stability of the tetrazole form is influenced by substituents on the quinazoline ring. Studies have shown that 5-alkyl and 5-aryl substituted tetrazolo[1,5-c]quinazolines predominantly exist in the tetrazole form. researchgate.net However, strong electron-withdrawing groups can shift the equilibrium and facilitate the cleavage of the adjacent pyrimidine ring. researchgate.netresearchgate.net
Furthermore, the tetrazole ring can participate in cycloaddition reactions. For example, in the related tetrazolo[1,5-a]quinoxaline (B8696438) system, the tetrazole moiety can react with alkynes under copper catalysis (CuAAC conditions) to yield 1,2,3-triazoloquinoxalines. nih.gov This type of denitrogenative annulation represents a significant modification of the heterocyclic core, transforming the tetrazole ring into a triazole ring. nih.gov Another significant reaction is the hydrolytic cleavage of the tetrazolo[1,5-c]quinazoline ring system under acidic conditions, which cleaves the pyrimidine ring to yield 2-(1H-tetrazol-5-yl)anilines. researchgate.net This reaction proceeds via protonation of the pyrimidine N1, followed by nucleophilic attack of water at C5 and subsequent cleavage of the N(4)–C(5) bond. researchgate.net
Table 2: Reactions Involving the Tetrazole Moiety
| Reaction Type | Conditions | Product(s) | Key Feature | Reference(s) |
|---|---|---|---|---|
| Hydrolytic Cleavage | Hydrochloric acid, reflux | 2-(1H-Tetrazol-5-yl)anilines | Cleavage of the pyrimidine ring | researchgate.net |
| Ring Transformation (in related quinoxalines) | Copper(I) triflate, alkyne, heat | 1,2,3-Triazoloquinoxalines | Conversion of tetrazole to triazole | nih.gov |
Preparation of S-Derivatives of Tetrazolo[1,5-c]quinazoline-5-thione
The synthesis of tetrazolo[1,5-c]quinazoline-5-thione serves as a gateway to a variety of S-derivatives. The thione is typically prepared by the cyclization of 5-(2'-aminophenyl)-1H-tetrazole with reagents like potassium ethylxanthogenate or carbon disulfide. researchgate.netnih.gov The resulting potassium salt of the thione is then readily alkylated. nih.gov
This alkylation is achieved by reacting the thione with various halogen derivatives in a suitable solvent such as 2-propanol. nih.gov This strategy has been successfully employed to synthesize a wide range of S-derivatives, including:
2-(tetrazolo[1,5-c]quinazolin-5-ylthio)ethanones nih.gov
(tetrazolo[1,5-c]quinazolin-5-ylthio)alcohols nih.gov
(tetrazolo[1,5-c]quinazolin-5-ylthio)carboxylic acids and their esters nih.gov
5-[2-(N,N-dialkylaminoethyl)sulfanyl]tetrazolo[1,5-c]quinazolines researchgate.net
The introduction of a 4-methoxyphenyl (B3050149) group at the 5-position of the thione has also been reported as a successful modification. nih.gov These S-derivatives have been investigated for their biological activities. researchgate.netnih.govnih.gov For example, sodium 2-(tetrazolo[1,5-c]quinazoline-5-ylthio)acetate (coded as KB-28) has been identified as a compound of interest in studies on physical endurance. wisdomlib.org
Table 3: Synthesis of S-Derivatives from Tetrazolo[1,5-c]quinazoline-5-thione
| Reagent for S-alkylation | Resulting S-Derivative Class | Reference(s) |
|---|---|---|
| Halogenated ethanones | 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)ethanones | nih.gov |
| Halogenated alcohols | (tetrazolo[1,5-c]quinazolin-5-ylthio)alcohols | nih.gov |
| Halogenated carboxylic acids/esters | (tetrazolo[1,5-c]quinazolin-5-ylthio)carboxylic acids/esters | nih.gov |
Biological Activities and Therapeutic Potential of 5 Pyridin 4 Yltetrazolo 1,5 C Quinazoline Analogs
Antineoplastic and Antiproliferative Effects
Derivatives of the quinazoline (B50416) and tetrazolo[1,5-c]quinazoline (B1654462) nucleus are recognized for their potential in developing novel anticancer agents. nih.govmdpi.com These compounds have demonstrated the ability to impede the growth of cancer cells and interfere with the fundamental mechanisms of cell proliferation.
In Vitro Efficacy Against Various Cancer Cell Lines
Analogs of tetrazolo[1,5-c]quinazoline have shown significant cytotoxic effects against a wide array of human cancer cell lines in laboratory settings. For instance, S-derivatives of tetrazolo[1,5-c]quinazoline-5-thione have been evaluated by the National Cancer Institute, with several compounds demonstrating lethal antitumor activity at a concentration of 1.0 μM against the CCRF-CEM acute lymphoblastic leukemia cell line. nih.gov Moderate anticancer properties were also observed against leukemia cell lines MOLT-4 and HL-60(TB), as well as the CNS cancer cell line SNB-75. nih.gov
Specific structural modifications have yielded potent cytotoxicity. The introduction of a styryl group at the 5-position, combined with a bromine at the 9-position, resulted in compounds like 9-bromo-5-styryltetrazolo[1,5-c]quinazoline and 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline, which exhibit significant cytotoxicity against both human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. researchgate.net Another analog, 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline, showed an IC₅₀ value of 62 μM against the MCF-7 cell line. researchgate.net
Broader classes of related quinazoline derivatives have also shown promise. Pyrazolo[1,5-c]quinazoline-triazole conjugates displayed substantial anticancer capabilities, with all synthesized compounds showing IC₅₀ values below 8 µM against both the human breast cancer cell line (MCF-7) and the human lung carcinoma epithelial cell line (A549). doi.org Similarly, certain pyrazolo-[1,5-c]quinazolinone derivatives demonstrated significant in vitro antiproliferative activity against non-small cell lung cancer (A549 cells), with IC₅₀ values ranging from 14.2 to 18.1 μM. nih.gov
| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | Observed Activity (IC₅₀/Concentration) | Source |
|---|---|---|---|---|
| Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives | 5.2, 6.2, 6.3, 7.2 | CCRF-CEM (Leukemia) | Lethal at 1.0 μM | nih.gov |
| 5-Styryltetrazolo[1,5-c]quinazolines | 9-bromo-5-styryl and 9-bromo-5-(4-fluorostyryl) derivatives | MCF-7 (Breast), HeLa (Cervical) | Significant cytotoxicity | researchgate.net |
| 5-Styryltetrazolo[1,5-c]quinazolines | 5,9-bis((E)-4-fluorostyryl) derivative | MCF-7 (Breast) | 62 μM | researchgate.net |
| Pyrazolo[1,5-c]quinazoline-triazole Conjugates | Various | MCF-7 (Breast), A549 (Lung) | <8 µM | doi.org |
| Pyrazolo-[1,5-c]quinazolinones | 4i, 4m, 4n | A549 (Lung) | 14.2 - 18.1 μM | nih.gov |
| Thiazole-Fused Quinazolin-8-ones | 5b, 6b | Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, PC-3 | Micromolar range | mdpi.com |
Inhibition of Key Cellular Growth and Proliferation Mechanisms
The anticancer effects of quinazoline-based compounds are often linked to their ability to inhibit specific molecular targets crucial for cancer cell survival and growth. mdpi.com One of the primary mechanisms involves the inhibition of protein kinases. nih.gov Docking studies have suggested that tetrazolo[1,5-c]quinazoline derivatives may act on the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. nih.gov Related pyrazolo[1,5-c]quinazolinones have shown inhibitory effects against Cyclin-Dependent Kinases (CDKs) such as CDK9/2, as well as EGFR and topoisomerase-I. doi.orgnih.gov
Another key mechanism is the disruption of the cellular cytoskeleton. Molecular docking studies have indicated that certain cytotoxic tetrazolo[1,5-c]quinazoline analogs bind to the tubulin heterodimer. researchgate.net By interfering with tubulin polymerization, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). nih.govmdpi.com Furthermore, some derivatives have been found to inhibit other critical enzymes, including phosphoinositide 3-kinase (PI3K) and protein kinase CK2, both of which are involved in signaling pathways that promote cell proliferation and survival. researchgate.netnih.gov
Antimicrobial Activities
The quinazoline framework and its fused-ring analogs, including tetrazolo[1,5-c]quinazolines, are recognized as privileged structures in the development of antimicrobial agents. nih.gov These compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.
Antibacterial Spectrum and Potency
Analogs of tetrazolo[1,5-c]quinazoline have shown notable antibacterial effects. Studies on 9-bromo/chloro-5-(morpholin-4-yl/piperidin-4-yl)-tetrazolo[1,5-c]quinazolines revealed that Gram-positive bacteria were more sensitive to these compounds than Gram-negative bacteria. nih.gov Specifically, 5-phenyltetrazolo[1,5-c]quinazoline (B5346743) was found to be effective against Staphylococcus aureus and Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 250 mg/L. nih.gov S-substituted derivatives have also demonstrated activity, with 5-[2-(N,N-dialkylaminoethyl)sulfanyl]tetrazolo[1,5-c]quinazolines showing inhibitory action against S. aureus and E. faecalis. researchgate.net
The inclusion of a pyridyl moiety, a key feature of the parent compound, has been shown to be beneficial for antibacterial potency in related quinazolone structures. A 4-pyridyl quinazolone derivative exhibited strong antibacterial action against S. aureus, E. coli, and P. aeruginosa with low MICs of 1 μg/mL. mdpi.com A related 3-pyridyl analog demonstrated good performance against methicillin-resistant S. aureus (MRSA) with an MIC value of 2 μg/mL. mdpi.com Some quinazolin-4-one derivatives have also been found to inhibit the formation of bacterial biofilms, a key virulence factor in persistent infections. nih.gov
| Compound Class | Specific Analog(s) | Bacterial Strain(s) | Observed Activity (MIC) | Source |
|---|---|---|---|---|
| Quinazolone Pyridiniums | 4-pyridyl derivative 9c | S. aureus, E. coli, P. aeruginosa | 1 μg/mL | mdpi.com |
| Quinazolone Pyridiniums | 3-pyridyl analog 9b | MRSA | 2 μg/mL | mdpi.com |
| Quinazolone Pyridiniums | Quinazolone pyridinium 19a | Broad spectrum | 0.5–8 μg/mL | mdpi.com |
| Tetrazolo[1,5-c]quinazolines | 5-Phenyltetrazolo[1,5-c]quinazoline | S. aureus, E. faecalis | 250 mg/L | nih.gov |
| S-Substituted Tetrazolo[1,5-c]quinazolines | 5-[2-(N,N-dialkylaminoethyl)sulfanyl] derivatives | S. aureus, E. faecalis | Active | researchgate.net |
| Quinazoline Urea Analogs | 1-(4-oxo-2-phenylquinazolin-3(4H)-yl)-3-o-tolylurea | B. subtilis, S. aureus, P. aeruginosa | 1.56-3.12 µg/ml | researchgate.net |
Antifungal Efficacy
The antifungal potential of this class of compounds has also been established. S-substituted tetrazolo[1,5-c]quinazoline-5(6H)-thiones, such as 1-(4-methoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylsulfanyl)ethanones and 5-(3-chloropropylsulfanyl) tetrazolo[1,5-c]quinazolines, were reported to inhibit the growth of the pathogenic yeast Candida albicans. researchgate.net Other related quinazoline structures have demonstrated a broader spectrum of antifungal activity. For example, a triazolo[1,5-a]quinazolinone derivative was a potent inhibitor of Aspergillus niger and showed moderate activity against Candida albicans and Aspergillus flavus. nih.gov Additionally, certain quinazoline urea analogs have shown potency against C. albicans with an MIC value of 3.12 µg/ml. researchgate.net
| Compound Class | Specific Analog(s) | Fungal Strain(s) | Observed Activity (MIC) | Source |
|---|---|---|---|---|
| S-Substituted Tetrazolo[1,5-c]quinazolines | 1-(4-methoxyphenyl)-2-(...)-ethanones and 5-(3-chloropropylsulfanyl) derivatives | C. albicans | Active | researchgate.net |
| Quinazoline Urea Analogs | 1-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-(2-nitrophenyl)urea | C. albicans | 3.12 µg/ml | researchgate.net |
| Triazolo[1,5-a]quinazolinone | THTQ | A. niger | 15 mg/mL | nih.gov |
| Triazolo[1,5-a]quinazolinone | THTQ | C. albicans, A. flavus | 7.5 mg/mL, 15 mg/mL | nih.gov |
Antiviral Properties
Research into quinazoline derivatives has uncovered significant antiviral activities against a range of viruses. researchgate.net One study on 2,3,6-trisubstituted quinazolinones identified them as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Within this series, a compound featuring a pyridine-4-yl substituent was noted as a modest inhibitor. nih.gov Other analogs in the same study demonstrated broad and potent activity against both ZIKV and Dengue virus (DENV) with half-maximal effective concentration (EC₅₀) values as low as 86 nM. nih.gov
Furthermore, certain quinazoline urea analogs have shown potent inhibitory effects against influenza viruses. One such compound, 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea, inhibited the replication of influenza A H1N1, influenza A H3N2, and influenza B with an EC₅₀ of 0.025 µM. researchgate.net Another analog was found to inhibit other viruses, including Coxsackie virus B4 and Respiratory syncytial virus, at an EC₅₀ of 0.029 µM. researchgate.net
Anti-Inflammatory Activities
The anti-inflammatory potential of quinazoline-based compounds has been a significant area of research. These investigations often focus on the ability of these molecules to modulate the intricate network of inflammatory biomarkers and signaling pathways that drive the inflammatory response.
Modulation of Inflammatory Biomarkers and Pathways
Research into quinazoline derivatives has revealed their capacity to interfere with key inflammatory pathways. A notable mechanism of action for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation. Studies on various quinazoline analogs have demonstrated inhibitory activity against both COX-1 and COX-2 isoenzymes mdpi.comnih.gov. While specific data on 5-Pyridin-4-yltetrazolo[1,5-c]quinazoline is not extensively detailed in the public domain, the broader class of triazolo[1,5-c]quinazoline derivatives has been synthesized and evaluated for anti-inflammatory properties sapub.org.
Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammatory gene expression, controlling the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. Some quinoline and quinazoline derivatives have been identified as inhibitors of the canonical NF-κB pathway nih.govresearchgate.net. For instance, certain pyrazolo[1,5-a]quinazoline compounds have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity nih.govorientjchem.orgnih.govpensoft.netnih.gov. This inhibition can lead to a downstream reduction in the levels of inflammatory mediators. The potential of 5-chloro-2-methylsulfanyl mdpi.comnih.govsapub.orgtriazolo [1,5-a]quinazoline to affect inflammatory mediators like TNF-α and prostaglandin E2 (PGE-2) has also been noted nih.gov.
In addition to targeting specific enzymes and transcription factors, some quinazolinone derivatives have been investigated for their ability to inhibit the production of nitric oxide (NO), another important inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophage cells nih.gov. The modulation of these biomarkers and pathways underscores the potential of the quinazoline scaffold in the development of novel anti-inflammatory therapeutics.
Other Noteworthy Pharmacological Activities
Beyond their anti-inflammatory effects, quinazoline-based compounds have been explored for other pharmacological activities that could contribute to their therapeutic profile. These include antioxidant effects and the ability to modulate the activity of key neurotransmitter receptors.
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases. Consequently, compounds with antioxidant properties are of significant interest.
The antioxidant potential of various quinazoline derivatives has been assessed using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays researchgate.netnih.govresearchgate.net. Studies on different series of quinazolin-4(3H)-one derivatives have demonstrated their capacity to scavenge these free radicals, indicating their potential to mitigate oxidative damage sapub.orgnih.govorientjchem.orgmdpi.com. The presence of specific substituents on the quinazoline ring can significantly influence the antioxidant activity sapub.orgnih.govorientjchem.org. While direct experimental data for this compound is limited, the general antioxidant capacity of the broader quinazoline and pyridine-containing chemical space suggests this as a plausible area of activity pensoft.netnih.govresearchgate.net.
Receptor Modulatory Effects (e.g., GABAA, mGlu Receptors)
The versatility of the quinazoline scaffold extends to its interaction with central nervous system receptors, including GABAA and metabotropic glutamate (mGlu) receptors, which are crucial for regulating neuronal excitability.
GABAA Receptor Modulation: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain and a key target for anxiolytic, sedative, and anticonvulsant drugs. Research has shown that pyrazolo[1,5-a]quinazoline derivatives can act as modulators of the GABAA receptor mdpi.comnih.govnih.govnih.govmdpi.com. Some of these compounds have been found to bind to the benzodiazepine site on the GABAA receptor complex, exhibiting profiles ranging from partial agonists to inverse partial agonists mdpi.com. The specific substitutions on the pyrazoloquinazoline core play a critical role in determining the nature and potency of their modulatory effects mdpi.comnih.gov.
mGlu Receptor Modulation: Metabotropic glutamate receptors are involved in modulating synaptic transmission and neuronal excitability and are considered promising targets for the treatment of various neurological and psychiatric disorders. Notably, certain quinazolin-4-one derivatives have been identified as negative allosteric modulators (NAMs) of the mGlu7 receptor nih.gov. Additionally, other heterocyclic structures have been explored as positive allosteric modulators (PAMs) of the mGlu5 receptor, highlighting the potential for this class of compounds to influence glutamatergic signaling nih.govnih.gov. While specific investigations into the interaction of this compound with mGlu receptors have not been widely reported, the established activity of related quinazolinones suggests this as a potential avenue for future research.
Mechanistic Investigations into the Biological Action of 5 Pyridin 4 Yltetrazolo 1,5 C Quinazoline and Its Derivatives
Target Identification and Interaction Profiling
The biological effects of 5-pyridin-4-yltetrazolo[1,5-c]quinazoline and its derivatives are rooted in their ability to interact with specific biomolecules, thereby interfering with cellular processes critical for disease progression.
Inhibition of Specific Enzymes (e.g., Kinases, EGFR, PARP-1, DGK-α)
Derivatives of the tetrazolo[1,5-c]quinazoline (B1654462) and related quinazoline (B50416) scaffolds have demonstrated inhibitory activity against several key enzymes implicated in cancer and other diseases.
Kinase Inhibition: The quinazoline core is a well-established pharmacophore for kinase inhibitors. ekb.egresearchgate.net Derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. ekb.eg For instance, certain S-substituted tetrazolo[1,5-c]quinazoline-5(6H)-thiones have been investigated, and the inhibition of protein kinase CK2 has been identified as a potential mechanism for their observed antitumor activity. researchgate.net Virtual screening and subsequent in vitro kinase assays have led to the identification of tetrazolo[1,5-c]quinazoline derivatives as novel inhibitors of protein kinase CK2. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline structure is a cornerstone in the design of EGFR tyrosine kinase inhibitors (TKIs). rsc.orgbohrium.comekb.eg These agents have transformed the treatment landscape for certain cancers, particularly non-small cell lung cancer (NSCLC). rsc.org Novel 4-anilinoquinazoline (B1210976) derivatives have shown high therapeutic efficacy in NSCLC cells. rsc.org The development of dual EGFR/c-Met inhibitors based on a 4-phenoxyquinazoline (B3048288) scaffold aims to overcome acquired resistance to conventional EGFR TKIs. nih.gov One such derivative, H-22, exhibited inhibitory activity against both wild-type and mutant EGFR. nih.gov Furthermore, some quinazolinone derivatives have shown inhibitory effects against EGFR, with compound 5k displaying an IC₅₀ value of 0.010 µM. nih.gov
| Compound/Derivative Class | Target Enzyme | Finding |
| Tetrazolo[1,5-c]quinazoline derivatives | Protein Kinase CK2 | Identified as novel inhibitors through virtual screening and in vitro assays. researchgate.net |
| S-substituted tetrazolo[1,5-c]quinazoline-5(6H)-thiones | Protein Kinase CK2 | Inhibition of CK2 is a possible mechanism for their antitumor effects. researchgate.net |
| 4-Anilinoquinazoline derivatives | EGFR | Demonstrate high therapeutic effect in NSCLC cells. rsc.org |
| 4-Phenoxyquinazoline derivative (H-22) | EGFR / c-Met | Acts as a dual inhibitor, overcoming drug resistance. nih.gov |
| Quinazolinone derivative (5k) | EGFR | Shows significant EGFR inhibition with an IC₅₀ of 0.010 µM. nih.gov |
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in the DNA damage repair pathway, making it a critical target in oncology. A series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives have been identified as potent PARP-1 inhibitors, with some amide derivatives demonstrating low nanomolar efficacy. nih.govirbm.com The design of these inhibitors often mimics the nicotinamide (B372718) portion of NAD+, a natural substrate of PARP-1. nih.gov
Diacylglycerol Kinase-α (DGK-α) Inhibition: While specific studies on this compound and DGK-α are not prominent, the broad investigation of quinazoline derivatives against various kinases suggests this as a potential area for future research.
Ligand Binding to Biological Receptors
Beyond enzyme inhibition, derivatives of the core quinazoline structure have been designed to bind to specific biological receptors, thereby modulating their function.
Adenosine (B11128) Receptor Antagonism: Pyrazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated as antagonists for adenosine receptors, particularly the hA₃ subtype. nih.gov A number of 5-oxo-pyrazolo[1,5-c]quinazolines have shown good affinity and high selectivity for the hA₃ receptor. nih.gov
Serotonin Receptor (5-HT₇) Ligands: A library of quinazolinone derivatives was synthesized and screened for their binding affinity to the 5-HT₇ receptor. nih.gov Several of these compounds displayed high affinity, with IC₅₀ values below 100 nM, suggesting their potential as antagonists for this receptor, which is implicated in depression and other neurological conditions. nih.gov For instance, compound 1-68 showed an IC₅₀ value of 12 nM. nih.gov Additionally, 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones have been synthesized and shown to possess antidepressant-like activities. nih.gov
| Derivative Class | Receptor Target | Key Finding |
| Pyrazolo[1,5-c]quinazolines | Adenosine A₃ Receptor | Act as selective antagonists with good binding affinity. nih.gov |
| Quinazolinone derivatives | 5-HT₇ Receptor | 24 compounds showed IC₅₀ values below 100 nM. nih.gov |
| 4-(Substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones | Not specified | Exhibit antidepressant-like effects in animal models. nih.gov |
Modulation of Intracellular Signaling Pathways
By targeting key enzymes and receptors, these compounds can modulate entire signaling cascades that are fundamental to cell fate.
Interruption of Proliferative and Survival Cascades (e.g., PI3K/Akt/mTOR)
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its constitutive activation is a hallmark of many cancers. nih.gov The ability of quinazoline-based compounds to inhibit upstream activators like EGFR directly impacts this pathway. Inhibition of EGFR by these derivatives can lead to the downregulation of the PI3K/Akt/mTOR signaling cascade. nih.gov Furthermore, molecular hybridization has been used to create quinazoline-2-indolinone derivatives that act as selective PI3Kα inhibitors, effectively suppressing the PI3K/Akt/mTOR pathway and inducing apoptosis in cancer cells. nih.gov Substituted tetrazoloquinazoline has also been explored for its potential as an anticancer agent by targeting receptors involved in breast cancer cell growth. nih.gov
Interactions with Cellular Macromolecules
The cytoskeleton, particularly the microtubule network, is another critical target for anticancer agents.
Tubulin Binding and Microtubule Dynamics Alteration
Several classes of quinazoline and tetrazole derivatives have been identified as tubulin polymerization inhibitors. These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells. nih.govnih.gov For example, 1,5-diaryl substituted 1,2,3,4-tetrazoles have been identified as potent tubulin polymerization inhibitors that act at the colchicine site. nih.gov Similarly, certain tetrazole derivatives have been designed to target the colchicine binding site, leading to potent antiproliferative activity. nih.gov While direct evidence for this compound is limited, the broader class of quinazoline derivatives has been shown to include inhibitors of tubulin polymerization. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design of 5 Pyridin 4 Yltetrazolo 1,5 C Quinazoline Analogs
Correlating Structural Variations with Biological Potency
Influence of the Pyridine (B92270) Moiety at the 5-Position
The substituent at the 5-position of the tetrazolo[1,5-c]quinazoline (B1654462) core plays a critical role in modulating biological activity. While direct studies on the 5-pyridin-4-yl variant are limited, research on related 5-aryl and 5-heteroaryl analogs provides valuable insights. For instance, studies on 5-phenyltetrazolo[1,5-c]quinazoline (B5346743) have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. nih.gov
The introduction of a pyridine ring at this position, creating 5-Pyridin-4-yltetrazolo[1,5-c]quinazoline, introduces a nitrogen atom that can act as a hydrogen bond acceptor. This feature can facilitate additional interactions with biological targets, potentially enhancing potency compared to a simple phenyl group. The orientation of the pyridine ring and the position of its nitrogen atom (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) are crucial, as they dictate the vector and accessibility of this hydrogen bonding capability.
In related heterocyclic systems, the substitution of a phenyl ring with a pyridine moiety has been shown to significantly influence activity, often by introducing favorable interactions within a receptor's binding pocket.
Impact of Substitutions on the Quinazoline (B50416) Ring System
The quinazoline ring is a common scaffold in medicinal chemistry, and its substitution patterns are well-known to heavily influence biological outcomes, particularly in kinase inhibition. mdpi.com For tetrazolo[1,5-c]quinazoline analogs, modifications on the benzene (B151609) portion of the quinazoline nucleus are a key strategy for optimizing activity.
Research has shown that introducing halogen atoms, such as bromine or chlorine, at the 9-position can confer significant antitumor activity. nih.gov For example, 9-bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]-quinazoline has demonstrated activity against leukemia and colon cancer cell lines. nih.gov In contrast, introducing a carbon-based substituent like a styryl group at the 9-position has been reported to cause a complete loss of cytotoxicity. researchgate.net
Furthermore, drawing from the broader class of quinazoline-based inhibitors, substitutions at the 6 and 7-positions are known to be critical. The incorporation of small electron-donating groups, such as methoxy (B1213986) groups (e.g., 6,7-dimethoxy), often enhances inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR) by optimizing binding interactions. mdpi.com
| Compound/Analog | Substitution on Quinazoline Ring | Observed Biological Effect | Reference |
| 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline | 9-Bromo | Antitumor activity against leukemia and colon cancer cells | nih.gov |
| 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline | 9-Styryl | Exhibited cytotoxicity against MCF-7 breast cancer cells | researchgate.net |
| General 4-Anilino-quinazolines | 6,7-Dimethoxy | Favorable for EGFR inhibition | mdpi.com |
| Fused Dioxino-Quinazoline Derivatives | Cyclization at C-5 and C-6 | Created more compact molecules able to tolerate kinase domain variations | mdpi.com |
Effects of Tetrazole Ring Modifications on Activity
The tetrazole ring is a crucial component of the scaffold, primarily serving as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability. chemrestech.com Within the tetrazolo[1,5-c]quinazoline system, the tetrazole ring exists in a stable form, showing no evidence of the azide (B81097) group vibration that would indicate a tautomeric shift to an azide form. nih.govresearchgate.net
Direct modifications of the tetrazole ring in this specific scaffold are not widely reported. However, a common strategy in medicinal chemistry is the bioisosteric replacement of the tetrazole with other five-membered heterocycles. A notable example is the replacement with a 1,2,4-triazole (B32235) ring, forming the nih.govnih.govnih.govtriazolo[1,5-c]quinazoline system. These analogs have been investigated for different therapeutic purposes, with some derivatives showing potent anti-inflammatory effects or acting as adenosine (B11128) receptor antagonists. nih.govnih.gov This suggests that while the tetrazole ring is effective, alternative heterocycles can be used to alter the electronic properties and hydrogen bonding patterns of the molecule, thereby targeting different biological pathways.
Delineation of Critical Pharmacophoric Features
Based on SAR studies of tetrazolo[1,5-c]quinazoline analogs, a general pharmacophore model can be proposed. The essential features for biological activity appear to include:
A Hydrogen Bond Acceptor: The N-1 atom of the quinazoline ring is a critical hydrogen bond acceptor, often interacting with key residues in the hinge region of protein kinases.
A Fused Aromatic System: The planar, rigid structure of the tetracyclic core serves as a scaffold to correctly orient the interacting functionalities.
A Heteroaromatic Moiety at the 5-Position: An aryl or heteroaryl group at this position is crucial for activity. The presence of a pyridine ring introduces a key hydrogen bond accepting feature, contributing to binding affinity and potentially selectivity.
Specific Substitution Patterns on the Quinazoline Ring: The electronic nature and steric bulk of substituents on the benzene portion of the quinazoline ring are vital for fine-tuning potency and selectivity. Halogen substitutions at position 9 or alkoxy groups at positions 6 and 7 are particularly significant.
Strategies for Enhancing Selectivity and Efficacy
The rational design of more selective and efficacious this compound analogs can be pursued through several evidence-based strategies:
Modification of the Pyridine Ring: Introducing small, electron-withdrawing or electron-donating substituents onto the pyridine ring itself can modulate its electronic properties and steric profile. This can lead to improved interactions with the target protein and enhance selectivity over off-target proteins.
Systematic Substitution of the Quinazoline Ring: Building upon known SAR, placing halogens (e.g., Br, Cl) at the 9-position or small alkoxy groups (e.g., methoxy) at the 6- and 7-positions are proven strategies to enhance the potency of quinazoline-based compounds. nih.govmdpi.com
Bioisosteric Replacement: Replacing the tetrazole ring with other heterocycles like 1,2,4-triazole, 1,3,4-oxadiazole, or isoxazole (B147169) can alter the compound's physicochemical properties, including solubility, metabolic stability, and hydrogen bonding capacity. This can lead to improved pharmacokinetic profiles and potentially novel biological activities. nih.govnih.gov
Molecular Hybridization: Combining the tetrazolo[1,5-c]quinazoline scaffold with other known pharmacophores is a powerful strategy. For example, linking it to moieties known to interact with specific targets can create hybrid molecules with dual-action mechanisms or enhanced potency. nih.gov
Through these targeted modifications, it is possible to systematically optimize the this compound scaffold to develop novel drug candidates with superior therapeutic properties.
Computational Chemistry and in Silico Approaches in 5 Pyridin 4 Yltetrazolo 1,5 C Quinazoline Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ukaazpublications.com It is widely used to understand how ligands like 5-Pyridin-4-yltetrazolo[1,5-c]quinazoline fit within the binding site of a target protein, which is crucial for its mechanism of action. ukaazpublications.com Docking studies for the broader class of quinazoline (B50416) and tetrazolo[1,5-c]quinazoline (B1654462) derivatives have been instrumental in identifying potential biological targets and elucidating binding modes. ukaazpublications.comnih.gov For instance, molecular docking has been used to investigate the binding of 9-substituted 5-styryltetrazolo[1,5-c]quinazolines to tubulin, explaining their potential as anti-proliferative agents. nih.gov
The analysis of docking results reveals critical information about the binding pocket of the target protein and the key amino acid residues that interact with the ligand. For the quinazoline scaffold, these interactions commonly include hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.govfrontiersin.org
In studies on related quinazolinone derivatives targeting Matrix Metalloproteinase-13 (MMP-13), key interactions were observed with residues such as Ala238, Thr245, and Thr247 through hydrogen bonding. nih.gov The binding of novel quinazoline derivatives to the Phosphodiesterase 7 (PDE7A) active site showed that the pyrimidine (B1678525) ring of the quinazoline core can form π-π stacking interactions with Phe416 and Tyr211, while the quinazoline nitrogen atom can participate in a hydrogen bond with Gln413. frontiersin.org Similarly, docking of pyrazolo-[1,5-c]quinazolinone derivatives into the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2) revealed that the core structure forms two hydrogen bonds with Leu83. mdpi.com These findings suggest that the tetrazolo[1,5-c]quinazoline core of the title compound likely engages in similar crucial interactions with its biological targets.
Table 1: Key Interacting Residues for Quinazoline Scaffolds with Various Protein Targets
| Protein Target | Interacting Residues | Interaction Type | Source |
|---|---|---|---|
| PDE7A | Phe416, Tyr211 | π-π Stacking | frontiersin.org |
| PDE7A | Gln413 | Hydrogen Bond | frontiersin.org |
| MMP-13 | Ala238, Thr245, Thr247 | Hydrogen Bond | nih.gov |
| MMP-13 | Met253, Asn215, Lys140 | Electrostatic Interaction | nih.gov |
| Tubulin | Not Specified | Hydrogen Bonding, Halogen Interactions | nih.gov |
| CDK2 | Leu83 | Hydrogen Bond | mdpi.com |
To validate the potential efficacy of new compounds, their docking results are often compared with those of known reference compounds or standard inhibitors. In a study on novel quinazoline derivatives as PDE7A inhibitors, the binding affinities of the top-performing synthesized compounds were evaluated against BRL50481, a known selective PDE7A inhibitor. frontiersin.org This comparative analysis helps to benchmark the newly designed molecules and provides a rationale for their observed biological activity. frontiersin.org Another study used a known active compound as a reference structure to design new 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives with potentially improved activity. mdpi.com
Molecular Dynamics Simulations for Binding Stability and Conformational Insights
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. researchgate.net MD simulations validate the binding affinity and stability of a compound within an active site. researchgate.net In a study of a quinazolinone derivative with Topoisomerase II, MD simulations were used to analyze the frequency of protein-ligand contacts, including hydrogen bonds and hydrophobic interactions, over the simulation period. researchgate.net
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the protein-ligand complex indicates the structural stability of the binding over time, while the RMSF profile highlights the flexibility of key residues within the binding pocket. researchgate.net For instance, MD simulations of quinazoline derivatives with PDE7A considered interactions that were maintained for over 30% of the simulation time, revealing that the triazole ring could interact with Phe416 and Gln413 for over 90% of the time, indicating a highly stable interaction. frontiersin.org These simulations provide crucial insights into the conformational integrity of the complex, supporting the potential of the ligand as a stable inhibitor. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that uses mathematical models to describe the relationship between the chemical structure of a molecule and its biological activity. nih.gov For quinazoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These models generate 3D contour maps that identify the key structural features and physicochemical properties responsible for the compound's biological activity. nih.gov
A study on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as CDK2/cyclin A inhibitors developed robust CoMFA and CoMSIA models. nih.gov The CoMSIA model for a series of quinazolinone derivatives targeting MMP-13 showed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields made the most significant contributions to the inhibitory activity. nih.gov The statistical significance of these models is validated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov Reliable QSAR models allow for the prediction of activity for newly designed compounds, providing strong guidance for the synthesis of novel and more potent inhibitors. nih.govmdpi.com
Table 2: Statistical Parameters of 3D-QSAR Models for Quinazoline-Related Scaffolds
| Compound Series | Target | Model | q² (cv) | r² (ncv) | Predicted r² | Source |
|---|---|---|---|---|---|---|
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines | CDK2/cyclin A | CoMFA | 0.747 | 0.970 | 0.942 | mdpi.comnih.gov |
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines | CDK2/cyclin A | CoMSIA | 0.518 | 0.934 | Not Reported | nih.gov |
| Quinazolinones | MMP-13 | CoMFA | 0.646 | 0.992 | 0.829 | nih.gov |
| Quinazolinones | MMP-13 | CoMSIA | 0.704 | 0.992 | 0.839 | nih.gov |
| Quinoline/quinazolines | MCHR1 | CoMSIA | 0.509 | 0.841 | 0.745 | nih.gov |
Predictive Analysis of Molecular Interactions and Pharmacological Profiles
The integration of molecular docking, MD simulations, and QSAR modeling provides a comprehensive predictive analysis of a compound's potential pharmacological profile. nih.gov These in silico studies can effectively profile the interaction mechanism of a compound class against a specific biological target. nih.gov For the tetrazolo[1,5-c]quinazoline family, this multi-faceted computational approach can predict which proteins this compound is likely to inhibit, the specific nature of its binding interactions, and its potential potency.
By combining docking and MD simulations, researchers can elucidate the precise binding modes and confirm the stability of these interactions. frontiersin.orgnih.gov QSAR models then correlate these structural interactions with biological activity, enabling the prediction of potency for novel, yet-to-be-synthesized analogs. nih.govnih.gov This synergy of computational methods provides a powerful platform for structure-based drug design, offering strong guidance for the discovery and development of novel therapeutic agents based on the this compound scaffold. mdpi.comnih.gov
Research Perspectives and Future Directions
Innovations in Synthetic Methodologies for Novel Scaffolds
The future development of therapeutic agents based on the 5-Pyridin-4-yltetrazolo[1,5-c]quinazoline scaffold is highly dependent on the advancement of innovative and efficient synthetic strategies. While methods exist for the synthesis of the core tetrazolo[1,5-c]quinazoline (B1654462) ring system, often starting from 4-hydrazino-quinazoline, the introduction of specific substituents at the 5-position, such as the pyridin-4-yl group, requires dedicated methodological development. nih.gov
Future research should focus on the following areas:
Novel Cyclization Techniques: Exploration of new heterocyclization methods to construct the tetrazolo[1,5-c]quinazoline skeleton is crucial. nih.gov Metal-free approaches, such as [3+2] dipolar cycloadditions, which have been successfully applied to related pyrazolo-[1,5-c]quinazolinone systems, could offer a rapid and efficient route to functionalized scaffolds. nih.gov
Late-Stage Functionalization: Developing methods for the late-stage introduction of the pyridin-4-yl group onto a pre-formed tetrazolo[1,5-c]quinazoline core would provide significant synthetic flexibility. This would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Multicomponent Reactions (MCRs): The design of MCRs that can assemble the this compound structure in a single step would be highly advantageous. MCRs enhance synthetic efficiency, reduce waste, and allow for greater structural diversity in the resulting products. Ultrasound-assisted and microwave-assisted syntheses have proven effective for other quinazoline (B50416) derivatives and could be applied here to accelerate reaction times and improve yields. nih.gov
Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis of these compounds, which is particularly important for future pharmaceutical development.
Innovations in these areas will be essential for creating a diverse range of novel scaffolds based on the this compound framework, facilitating the exploration of their therapeutic potential.
Exploration of Untapped Biological Targets and Disease Indications
The quinazoline core is present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.com Derivatives of the related pyrazolo-[1,5-c]quinazoline and nih.govnih.govnih.govtriazolo[4,3-c]quinazoline scaffolds have shown promise as anticancer agents, kinase inhibitors, and adenosine (B11128) receptor antagonists. nih.govnih.gov
The specific structural features of this compound suggest several promising avenues for biological investigation:
Kinase Inhibition: The pyridine (B92270) moiety is a well-established pharmacophore in numerous kinase inhibitors used in oncology. Therefore, a primary focus should be the evaluation of this compound and its derivatives against a panel of protein kinases implicated in cancer and inflammatory diseases. Cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) are particularly relevant targets, as inhibitors of these enzymes have shown therapeutic value. nih.govnih.gov
Anticancer Activity: Beyond kinase inhibition, the tetrazolo[1,5-c]quinazoline scaffold itself has demonstrated potential as an anticancer agent. nih.gov Future studies should screen this compound against a broad panel of human cancer cell lines to identify potential cytotoxic or antiproliferative effects. Mechanistic studies could then explore its ability to induce apoptosis, inhibit cell cycle progression, or interfere with DNA-related processes like topoisomerase II inhibition. nih.gov
Neurodegenerative and Inflammatory Diseases: Certain pyrazolo-[1,5-c]quinazoline derivatives have been investigated for their potential in treating neurodegenerative and inflammatory disorders. nih.gov Given the role of neuroinflammation in diseases like Alzheimer's and Parkinson's, exploring the anti-inflammatory properties of this compound in relevant cellular models is a logical next step. nih.gov
Antimicrobial Agents: Quinazoline derivatives have a long history as antimicrobial agents. mdpi.comresearchgate.net The unique electronic and structural properties of the tetrazolo[1,5-c]quinazoline system could be leveraged to develop novel antibacterial or antifungal compounds, addressing the growing challenge of antimicrobial resistance.
The table below summarizes the biological activities of some related quinazoline scaffolds, highlighting potential targets for future investigation of this compound.
| Scaffold | Reported Biological Activity | Potential Disease Indication | Reference |
|---|---|---|---|
| nih.govnih.govnih.govtriazolo[4,3-c]quinazoline | Topo II Inhibition, Cytotoxicity | Cancer | nih.gov |
| Pyrazolo-[1,5-c]quinazolinone | CDK9/2 Inhibition, Antiproliferative | Cancer | nih.gov |
| Pyrazolo[1,5-a]quinazolines | Adenosine A3 Receptor Antagonism | Inflammatory Diseases, Cancer | nih.gov |
| Pyrazolo[1,5-a]quinazolines | MAPK (JNK) Inhibition | Inflammatory Diseases | nih.gov |
Advanced Computational Studies for Rational Drug Discovery
In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, advanced computational studies can significantly accelerate its development trajectory.
Key computational approaches include:
Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound and its analogues within the active sites of potential biological targets, such as various kinases or DNA topoisomerase. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest likelihood of being active.
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues has been synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. These models provide valuable insights into the key chemical properties required for potency and can guide the design of more effective compounds.
Pharmacophore Modeling: Based on the structures of known active compounds for a particular target, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. The this compound scaffold can then be evaluated for its fit to existing pharmacophores or used to develop new ones. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery. These models can identify potential liabilities, such as poor solubility or predicted toxicity, allowing for structural modifications to improve the compound's drug-like properties before significant resources are invested in synthesis and testing. nih.gov
Synergistic Application of Multidisciplinary Research Techniques
The successful development of this compound as a therapeutic agent will require a synergistic and iterative approach that combines multiple scientific disciplines. This integrated strategy ensures that challenges are identified and addressed efficiently.
The ideal research workflow would involve:
Computational Design: Initial in silico screening and docking studies to identify high-priority biological targets and to design an initial library of derivatives with favorable predicted properties.
Synthetic Chemistry: The use of innovative and efficient synthetic methodologies to create the designed library of compounds. nih.gov
Biological Screening: High-throughput screening of the synthesized compounds against the identified biological targets and in relevant cell-based assays to determine their potency and efficacy.
Iterative Optimization: Feeding the biological data back into the computational models to refine SAR and QSAR, which then guides the next round of synthetic efforts.
This continuous cycle of design, synthesis, and testing, which integrates computational chemistry, synthetic organic chemistry, and chemical biology, is the most effective path forward. It allows for a deep understanding of the scaffold's SAR and mechanism of action, ultimately accelerating the journey from a promising chemical entity to a potential clinical candidate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
